2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C24H19ClFN3O2S2
. - It belongs to the class of thioxopyrimidines and contains a benzothieno[2,3-d]pyrimidine core.
- The compound’s structure includes a chlorophenyl group, a sulfanyl (thio) group, and an acetamide moiety.
- Its systematic name is 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide .
Preparation Methods
- Synthetic routes for this compound involve cyclization processes or domino reactions.
- Common methods include [3+3], [4+2], and [5+1] cyclizations.
- Reaction conditions and specific reagents may vary based on the desired synthetic pathway.
Chemical Reactions Analysis
- Oxidation : The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
- Reduction : Reduction processes can yield reduced forms of the compound.
- Substitution : Substituents on the phenyl rings may be replaced under appropriate conditions.
- Common Reagents : Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) are relevant.
- Major Products : These depend on the specific reaction and conditions but may include derivatives with altered functional groups.
Scientific Research Applications
- Chemistry : Investigating the compound’s reactivity, stability, and novel derivatives.
- Biology : Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
- Medicine : Exploring potential therapeutic applications (e.g., as an antiviral, anticancer agent).
- Industry : Developing new materials or catalysts based on its structure.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further research is needed to elucidate its precise mechanism of action.
- Potential pathways could involve inhibition of enzymes or modulation of cellular signaling.
Comparison with Similar Compounds
- Unique Features : Highlight its distinctive structural elements (e.g., the benzothieno[2,3-d]pyrimidine core).
- Similar Compounds : Other thioxopyrimidines, such as 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide and related derivatives .
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C25H22ClN3O2S2 |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-15-5-4-6-17(13-15)27-21(30)14-32-25-28-23-22(19-7-2-3-8-20(19)33-23)24(31)29(25)18-11-9-16(26)10-12-18/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,27,30) |
InChI Key |
AJUSDEWQKXGRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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